5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine
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Overview
Description
5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the [1,2,4]triazolo[1,5-F]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazine derivative with a chlorinated pyrimidine precursor in the presence of a trifluoromethylating agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the triazolo ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an aminated triazolopyrimidine derivative, while oxidation can produce an oxidized form of the compound .
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine involves the inhibition of specific molecular targets such as kinases. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinases can lead to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C6H2ClF3N4 |
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Molecular Weight |
222.55 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H2ClF3N4/c7-5-11-2-1-3-12-4(6(8,9)10)13-14(3)5/h1-2H |
InChI Key |
DWSWMNAWNJMVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N2C1=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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